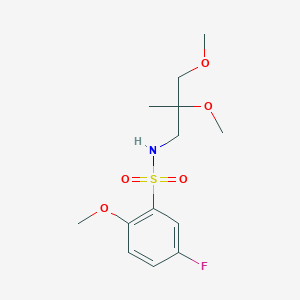

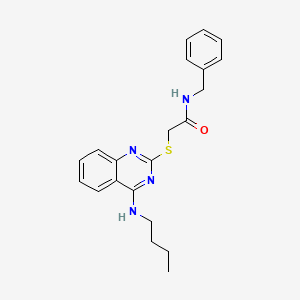

N-(2,3-dimethoxy-2-methylpropyl)-5-fluoro-2-methoxybenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethoxy-2-methylpropyl)-5-fluoro-2-methoxybenzene-1-sulfonamide, also known as DB844, is a sulfonamide compound that has been studied for its potential use as an antibacterial agent. This compound has been shown to have activity against a variety of bacterial strains, including those that are resistant to other antibiotics.

Scientific Research Applications

Electrochemical Behavior of Sulfonamides

Studies have shown that sulfonamides, including those with structures related to the compound , exhibit complex electrochemical behavior that can be explored for various applications, including sensing and material science. For instance, research by Asirvatham and Hawley (1974) delved into the redox behavior of sulfonamides, revealing insights into their electron-transfer processes, which could have implications for designing electrochemical sensors or understanding the compound's reactivity in biological systems (Asirvatham & Hawley, 1974).

Synthesis and Protecting Group Strategies

The use of dimethoxybenzyl (DMB) as a new protecting group for sulfonamides, as demonstrated in the synthesis of alpha-fluorosulfonamides, highlights innovative approaches in chemical synthesis that could be relevant for modifying or enhancing the properties of the compound for specific research or therapeutic applications. This strategy, discussed by Hill, Liu, and Taylor (2004), could potentially be applied to synthesize derivatives of N-(2,3-dimethoxy-2-methylpropyl)-5-fluoro-2-methoxybenzene-1-sulfonamide, offering new avenues for exploration (Hill, Liu, & Taylor, 2004).

Enzyme Inhibitory and Biological Activities

The enzyme inhibitory and potential therapeutic activities of sulfonamide derivatives have been extensively studied. For example, Abbasi et al. (2018) synthesized a series of sulfonamides and evaluated their inhibitory effects on acetylcholinesterase, demonstrating significant potential for Alzheimer’s disease treatment. This suggests that derivatives of the compound might also hold promise for developing treatments for neurological conditions or for understanding their mechanism of action at the molecular level (Abbasi et al., 2018).

Sensor Development and Heavy Metal Detection

The development of sensors based on sulfonamide compounds, such as the highly efficient Co2+ ions sensor developed using bis-sulfonamides, highlights the potential application of N-(2,3-dimethoxy-2-methylpropyl)-5-fluoro-2-methoxybenzene-1-sulfonamide in environmental monitoring and pollution control. Sheikh et al. (2016) demonstrated that sulfonamide derivatives could be used to create sensitive and selective sensors for detecting heavy metals, which could have significant implications for environmental health and safety (Sheikh et al., 2016).

properties

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-5-fluoro-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20FNO5S/c1-13(20-4,9-18-2)8-15-21(16,17)12-7-10(14)5-6-11(12)19-3/h5-7,15H,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLXIMZXPXQMMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=C(C=CC(=C1)F)OC)(COC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethoxy-2-methylpropyl)-5-fluoro-2-methoxybenzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chloro-6-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2834485.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2834487.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2834491.png)

![Ethyl 7-(4-chlorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2834492.png)

![2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide](/img/structure/B2834494.png)

![4-fluoro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2834497.png)

![2-(4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2834499.png)

![3-(3-Amino-4-methoxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2834501.png)

![7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide](/img/structure/B2834504.png)

![N-(4-acetylphenyl)-2-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]acetamide](/img/structure/B2834506.png)